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Compound of Interest

Compound Name:
(6-(2,2,2-Trifluoroethoxy)pyridin-3-

yl)methanol

Cat. No.: B1422802 Get Quote

An In-depth Technical Guide to the Molecular Structure, Properties, and Synthesis of (6-(2,2,2-
Trifluoroethoxy)pyridin-3-yl)methanol: A Key Intermediate in Medicinal Chemistry

Abstract
(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol represents a strategically designed

molecular scaffold of significant interest to the pharmaceutical and life sciences industries. This

guide provides a detailed examination of its molecular structure, physicochemical properties,

and a proposed, robust synthetic pathway. The molecule synergistically combines the

privileged pyridin-3-yl-methanol core, a motif present in various bioactive compounds, with the

2,2,2-trifluoroethoxy group, a powerful functional moiety used to enhance metabolic stability

and modulate pharmacokinetic profiles.[1][2] This document serves as a technical resource for

researchers and drug development professionals, offering insights into the rationale behind its

design and its application as a high-value building block for the synthesis of next-generation

therapeutics.

Introduction: The Strategic Value of Fluorinated
Pyridine Scaffolds
The pyridine ring is a cornerstone of medicinal chemistry, serving as a fundamental structural

motif in a vast array of approved pharmaceuticals and clinical candidates.[2] Its utility stems

from its unique electronic properties, hydrogen bonding capabilities, and its ability to serve as a
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bioisostere for a phenyl ring while often improving aqueous solubility. However, the true power

of this scaffold is realized through its "functional decoration," where strategic substitution is

used to fine-tune the physicochemical and ADME (Absorption, Distribution, Metabolism, and

Excretion) properties of a lead compound.[3]

Among the most impactful modifications in modern drug design is the introduction of fluorine-

containing groups.[3][4] The trifluoroethoxy (-OCH₂CF₃) group, in particular, has gained

prominence for its ability to confer several desirable attributes upon a molecule.

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic

chemistry, making the trifluoromethyl moiety exceptionally resistant to oxidative metabolism

by cytochrome P450 enzymes.[1] By placing this group at a strategic position, chemists can

block metabolic "hotspots," thereby increasing a drug's half-life and bioavailability.[1]

Increased Lipophilicity: The trifluoroethoxy group significantly increases a molecule's

lipophilicity, which can enhance its ability to permeate cellular membranes and interact with

hydrophobic binding pockets on target proteins.[1]

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the

trifluoroethoxy group can profoundly influence the pKa and electronic distribution of the

parent pyridine ring, altering its binding interactions and reactivity.

(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol is an exemplar of this design strategy,

providing a readily available intermediate that embeds these desirable properties into a

versatile pyridinemethanol framework.

Molecular Structure and Physicochemical
Properties
The structure of (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol consists of a central pyridine

ring substituted at the 3-position with a hydroxymethyl group (-CH₂OH) and at the 6-position

with a 2,2,2-trifluoroethoxy group (-OCH₂CF₃). The hydroxymethyl group provides a key site for

hydrogen bonding and serves as a synthetic handle for further elaboration, while the

trifluoroethoxy group acts as a potent modulator of the molecule's overall properties.
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Property Value Source

IUPAC Name

[6-(2,2,2-

trifluoroethoxy)pyridin-3-

yl]methanol

[5]

CAS Number 159981-20-1 [5][6]

Molecular Formula C₈H₈F₃NO₂ [5][7]

Molecular Weight 207.15 g/mol [5]

SMILES
C1=CC(=NC=C1CO)OCC(F)

(F)F
[5][7]

Predicted XlogP 1.4 [7]

Hydrogen Bond Donors 1 (from the -OH group) PubChem CID: 54560084

Hydrogen Bond Acceptors
4 (N in pyridine, 2 O atoms, F

atoms)
PubChem CID: 54560084

Topological Polar Surface Area 42.4 Å² PubChem CID: 54560084

Retrosynthetic Analysis and Proposed Synthesis
Protocol
While a specific, peer-reviewed synthesis for this exact molecule is not extensively

documented, a reliable and scalable protocol can be constructed from well-established

reactions in heterocyclic chemistry. The proposed pathway begins with a commercially

available, appropriately substituted pyridine and proceeds through a logical sequence of

functional group transformations.

Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to methyl 6-(2,2,2-

trifluoroethoxy)nicotinate as a key intermediate. This intermediate can be disconnected further

via a nucleophilic aromatic substitution (SNAr) reaction, leading back to the readily available

starting materials: 6-chloronicotinic acid and 2,2,2-trifluoroethanol.
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(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

Reduction

Methyl 6-chloronicotinate

SNAr

2,2,2-Trifluoroethanol

SNAr

6-Chloronicotinic Acid

Esterification

Click to download full resolution via product page

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthesis Workflow
The forward synthesis involves three primary steps: esterification of the starting material,

nucleophilic aromatic substitution to install the trifluoroethoxy group, and finally, reduction of the

ester to the desired primary alcohol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1422802?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1422802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Esterification Step 2: Trifluoroethoxylation (SNAr) Step 3: Reduction

6-Chloronicotinic Acid
React with Methanol (MeOH)

Catalyst: H₂SO₄

Conditions: Reflux
Methyl 6-chloronicotinate

React with Sodium 2,2,2-trifluoroethoxide (NaOCH₂CF₃)
Solvent: DMF

Conditions: Heat
Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

React with LiAlH₄

Solvent: Anhydrous THF
Conditions: 0 °C to RT

(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

Building Block
(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanol

Library Synthesis
(e.g., Esterification, Etherification, Mitsunobu)

Incorporation

High-Throughput Screening
(HTS)

Hit Identification
(Initial Potency)

Lead Optimization
(Improved ADME Properties)

Structure-Activity
Relationship (SAR)

Preclinical Candidate

Selection
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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